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Introduction

The a-fucosidic linkage is a critical structural motif in a vast array of biologically significant
glycoconjugates. Found on the termini of glycan chains, a-fucosylated structures play pivotal
roles in cellular recognition, signaling, and adhesion processes. Their involvement in
physiological and pathological events, including immune responses, inflammation, and cancer
metastasis, has made them attractive targets for the development of novel therapeutics,
vaccines, and diagnostic agents.

The chemical synthesis of the 1,2-cis-glycosidic bond of a-L-fucosides presents a formidable
challenge due to the unfavorable anomeric effect and the high reactivity of fucosyl donors,
which often leads to the formation of the thermodynamically more stable (3-anomer.
Consequently, the development of stereoselective methods to access the a-anomer with high
yield and selectivity is a central focus in synthetic carbohydrate chemistry.

These application notes provide an overview of modern chemical and enzymatic strategies for
the stereoselective synthesis of a-fucosidic linkages, complete with detailed experimental
protocols and comparative data to guide researchers in selecting the most appropriate method
for their specific application.
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Chemical Synthesis Strategies

The stereoselective formation of a-fucosidic bonds via chemical methods hinges on the careful
selection of the fucosyl donor, protecting groups, and the activation system. Several
approaches have been developed to favor the formation of the kinetic a-product over the

thermodynamic [3-anomer.

Thiofucoside Donors with Halonium Promoters

Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity.
Activation with a combination of an electrophilic halogen source, such as N-iodosuccinimide
(NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH), is a
widely employed strategy for fucosylation.
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linkages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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